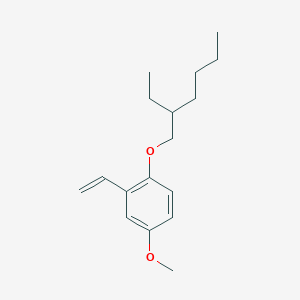

2-(2-Ethylhexyloxy)-5-methoxystyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethylhexyloxy)-5-methoxystyrene is a conjugated polymer known for its unique optoelectronic properties. It is widely used in the field of organic electronics, particularly in light-emitting diodes (LEDs), photovoltaic cells, and other optoelectronic devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This method involves the polymerization of a monomer precursor in the presence of a base, such as potassium tert-butoxide, under an inert atmosphere . The reaction conditions often include temperatures ranging from 0°C to room temperature, and the reaction is usually carried out in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the production of 2-(2-Ethylhexyloxy)-5-methoxystyrene involves large-scale polymerization reactors where the monomer and base are continuously fed into the reactor. The polymer is then precipitated, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethylhexyloxy)-5-methoxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties .

Applications De Recherche Scientifique

Organic Electronics

- Light-Emitting Diodes (LEDs) : The compound is extensively used in the fabrication of organic LEDs due to its ability to emit light efficiently when an electric current is applied.

- Photovoltaic Cells : It plays a significant role in organic solar cells, enhancing their efficiency by improving charge transport properties.

Biosensors and Bioimaging

- Fluorescent Properties : The compound's fluorescent characteristics make it suitable for developing biosensors that can detect biological markers.

- Medical Imaging : Its optoelectronic properties allow for applications in medical imaging technologies, providing enhanced contrast and resolution.

Polymer Chemistry

- Model Compound : Used as a model for studying the electronic properties of conjugated polymers, aiding in the design of new materials with tailored properties.

- Stability Studies : Research has shown that films made from this compound can undergo structural changes under heat treatment, affecting their stability and performance .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Electronics | LEDs | High efficiency, low energy consumption |

| Photovoltaic cells | Enhanced charge transport | |

| Biosensors | Detection of biological markers | High sensitivity due to fluorescent properties |

| Medical Imaging | Imaging technologies | Improved contrast and resolution |

| Polymer Chemistry | Model for electronic property studies | Insights into polymer behavior and stability |

Case Study 1: Development of Organic LEDs

A study investigated the use of 2-(2-Ethylhexyloxy)-5-methoxystyrene in organic LEDs. The results indicated that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional materials. The mechanism involved efficient exciton formation and reduced recombination losses.

Case Study 2: Photovoltaic Performance

Research on organic solar cells utilizing this compound revealed an increase in power conversion efficiency by optimizing the polymer's structure. The study highlighted the importance of the conjugated system in facilitating charge transport, leading to improved overall device performance.

Mécanisme D'action

The mechanism by which 2-(2-Ethylhexyloxy)-5-methoxystyrene exerts its effects is primarily through its conjugated polymer backbone, which allows for efficient charge transport and light emission. The molecular targets include the electronic states of the polymer, which interact with light to produce photoluminescence . The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light .

Comparaison Avec Des Composés Similaires

2-(2-Ethylhexyloxy)-5-methoxystyrene can be compared with other conjugated polymers such as:

Poly(phenylene vinylene): Known for its high luminescence efficiency but lacks the solubility and processability of this compound.

Polyfluorenes: These polymers have higher thermal stability but lower photoluminescence efficiency compared to this compound.

Poly(3-hexylthiophene): Exhibits good charge transport properties but has lower light emission efficiency.

This compound stands out due to its balanced properties of solubility, processability, and high photoluminescence efficiency .

Activité Biologique

2-(2-Ethylhexyloxy)-5-methoxystyrene is a compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure contributes to a range of biological activities, making it a subject of interest for researchers exploring its potential applications.

This compound is characterized by its methoxy and ethylhexyloxy substituents, which influence its solubility and reactivity. The compound can be synthesized through various methods, including solid-liquid reactions and enzymatic pathways, which affect its purity and yield.

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial and antifungal agent. Below are the key findings:

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It disrupts the integrity of fungal cell walls and membranes, leading to cell death. This mechanism of action makes it a candidate for developing antifungal treatments, particularly in agricultural applications where plant pathogens are a concern.

Antibacterial Properties

In addition to its antifungal effects, this compound has shown antibacterial activity against various strains of bacteria. Studies suggest that it interferes with bacterial cell division and metabolism, which may be attributed to its ability to penetrate bacterial membranes.

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Cell Membrane Disruption : The compound alters the fluidity and permeability of cell membranes in both fungal and bacterial cells.

- Gene Regulation : It may modulate the expression of genes associated with stress responses in plants, enhancing their resistance to pathogens.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antifungal Activity : A study demonstrated that the compound effectively inhibited the growth of Fusarium species, common fungal pathogens in agriculture. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antifungals, indicating its potential as an eco-friendly alternative.

- Antibacterial Efficacy : Another research project focused on the antibacterial properties against Escherichia coli and Staphylococcus aureus. The results showed that the compound reduced bacterial viability by over 90% at certain concentrations, highlighting its effectiveness as a biocide.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms | Mechanism | Reference |

|---|---|---|---|

| Antifungal | Fusarium spp. | Cell wall disruption; ROS generation | |

| Antibacterial | E. coli, S. aureus | Membrane disruption; metabolic interference | |

| Plant Defense Modulation | Various plant species | Gene expression modulation |

Propriétés

IUPAC Name |

2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRNYAUPOCWFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What spectroscopic techniques are used to characterize MEH-PPV?

A1: MEH-PPV is frequently characterized using techniques like UV-Vis absorption spectroscopy, photoluminescence (PL) spectroscopy, and surface-enhanced Raman scattering (SERS). These techniques provide information about the electronic structure, optical properties, and interactions with other materials. [, ]

Q2: Is MEH-PPV stable in air and moisture?

A2: MEH-PPV can be susceptible to degradation in the presence of air and moisture, especially under UV irradiation. This is a crucial factor to consider for device fabrication and long-term performance. []

Q3: How does the choice of solvent affect MEH-PPV's properties?

A3: The choice of solvent significantly influences MEH-PPV's conformation, aggregation behavior, and consequently, its optical and electronic properties. For instance, adding alkanes to a solution of MEH-PPV in 1,3-dichlorobenzene can induce gel formation and promote aggregation. []

Q4: What is the "red-phase" of MEH-PPV, and how does it differ from the "blue-phase"?

A4: The "red-phase" refers to a more ordered, aggregated form of MEH-PPV, characterized by enhanced 0-0/0-1 peak intensity ratios in the PL spectrum compared to the more disordered "blue-phase". This red-phase exhibits temperature-independent PL lifetime and is suggested to be a disordered H-aggregate. []

Q5: How is MEH-PPV used in organic light-emitting diodes (OLEDs)?

A5: MEH-PPV is a popular material for the active layer in OLEDs due to its electroluminescent properties. It emits light when an electric current is passed through it. [, , ]

Q6: Can the emission color of MEH-PPV be tuned?

A6: While MEH-PPV itself emits primarily in the orange-red region, its emission color can be tuned by blending it with other fluorescent polymers. This blending allows for the creation of white OLEDs by combining different emission colors. [, , ]

Q7: How does MEH-PPV interact with other materials in energy transfer processes?

A7: MEH-PPV can act as both an energy donor and acceptor. For instance, it can accept energy from Poly(9,9-dioctyl-fluorene-2,7-diyl) (PFO) in bilayer and blend films, leading to enhanced MEH-PPV emission. The efficiency of this transfer depends on the distance and orientation between the polymers. [, , ]

Q8: How does the addition of nanoparticles affect MEH-PPV's properties?

A8: Incorporating nanoparticles, such as gold nanoparticles or TiO2 nanoparticles, can significantly modify MEH-PPV's optical and electronic properties. This can enhance energy transfer, increase nonlinear optical coefficients, and even lead to new applications like all-optical switching. [, , ]

Q9: How can MEH-PPV be used in sensors?

A9: MEH-PPV's fluorescence properties make it suitable for sensing applications. For instance, doping MEH-PPV nanoparticles with photochromic dyes allows for fluorescence photomodulation, which can be used for environmental sensing. [, ]

Q10: What are the limitations of using MEH-PPV in solar cells?

A10: While MEH-PPV has been explored for organic solar cell applications, its efficiency is relatively low compared to other organic materials. Additionally, its stability under prolonged illumination can be a concern. [, , ]

Q11: Have computational methods been employed to study MEH-PPV?

A11: Yes, computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been used to study MEH-PPV's electronic structure, conformation, and interactions with other materials. These studies provide valuable insights into the relationship between structure and properties. [, ]

Q12: Are there alternative materials to MEH-PPV for similar applications?

A12: Yes, there is continuous research into developing new organic semiconducting materials with improved performance, stability, and lower environmental impact compared to MEH-PPV. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.